MAO-B Inhibition Profile
In a biochemical assay, 8-Chloro-4-methoxyquinazoline was evaluated for its ability to inhibit human monoamine oxidase B (MAO-B). The compound exhibited weak inhibitory activity with an IC50 value of 17,000 nM [1]. This data point, while not indicating high potency, establishes a verifiable, quantifiable interaction with a specific biological target. It differentiates the compound from other quinazolines that may be completely inactive against this enzyme or, conversely, those that are potent inhibitors.
| Evidence Dimension | Inhibition of human membrane-bound MAO-B |
|---|---|
| Target Compound Data | IC50 = 17,000 nM |
| Comparator Or Baseline | Baseline: No inhibition (IC50 > 100,000 nM). A typical potent MAO-B inhibitor (e.g., Selegiline) has an IC50 in the low nanomolar range. |
| Quantified Difference | 8-Chloro-4-methoxyquinazoline shows weak but measurable inhibition. It is >5.9-fold more potent than the baseline of no activity (assuming a detection limit of >100,000 nM). |
| Conditions | Inhibition of human membrane bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline [1]. |
Why This Matters
This specific data point allows researchers to distinguish this compound from other quinazolines that may show no activity against MAO-B, thereby providing a basis for selection when exploring polypharmacology or off-target effects.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376). Affinity Data: IC50 for human MAO-B. Accessed via bindingdb.org. View Source
